molecular formula C12H14O3 B8510600 3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one

3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one

Cat. No.: B8510600
M. Wt: 206.24 g/mol
InChI Key: NIGANXKHAUYDCE-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 3-methoxybenzyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with a suitable tetrahydrofuran derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl alcohol
  • 3-Methoxybenzyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-3-9(8-11)7-10-5-6-15-12(10)13/h2-4,8,10H,5-7H2,1H3

InChI Key

NIGANXKHAUYDCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-[hydroxy(3-methoxyphenyl)methyl]-2-oxotetrahydrofuran (1.0 g) and 10% Pd/C (0.5 g) in ethanol (20 ml) was stirred under H2 for 10 hours. The catalyst was filtered off and the filtrate was evaporated in vacuo to give 3-(3-methoxybenzyl)-2-oxotetrahydrofuran (0.8 g).
Name
3-[hydroxy(3-methoxyphenyl)methyl]-2-oxotetrahydrofuran
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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